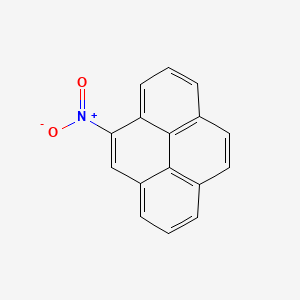

4-Nitropyrene

Übersicht

Beschreibung

4-Nitropyrene is a nitro-substituted derivative of pyrene, a polycyclic aromatic hydrocarbon. It is one of the three mononitropyrene isomers, the others being 1-nitropyrene and 2-nitropyrene. This compound is primarily found in particulate emissions from combustion sources, such as diesel exhausts. It is known for its mutagenic and carcinogenic properties, making it a compound of significant environmental and health concern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitropyrene can be synthesized through various methods. One common approach involves the nitration of pyrene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the nitration process and yield the desired nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitropyrene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Reduction: 4-Aminopyrene

Oxidation: Various oxidized pyrene derivatives

Substitution: Substituted pyrene derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Environmental Monitoring

4-Nitropyrene as a Research Chemical

this compound is utilized extensively in chemical analysis due to its presence in diesel exhaust and its role as a marker for polycyclic aromatic hydrocarbons (PAHs). It is not produced for commercial purposes but serves as a standard in laboratory settings for assessing environmental contamination and exposure risks associated with combustion processes .

Methods of Detection

Several analytical techniques have been developed for the detection and quantification of this compound in environmental samples. These include:

- Gas Chromatography (GC) : Employed for separating and quantifying this compound from complex mixtures found in air or particulate matter .

- Liquid Chromatography : Used in conjunction with mass spectrometry to achieve high sensitivity in detecting trace amounts of this compound .

Table 1: Analytical Methods for this compound Detection

Toxicological Studies

Carcinogenicity Research

this compound has been extensively studied for its carcinogenic potential. Experimental studies have shown that it induces mammary tumors in female rats, establishing it as a potent mammary carcinogen. The mechanism involves the formation of DNA adducts, which are critical indicators of mutagenic activity .

Case Study: Tumor Induction in Rats

In a significant study, female CD rats were administered this compound, resulting in a high incidence of mammary tumors compared to control groups. This study highlighted the compound's potency and provided insights into its metabolic activation pathways leading to DNA damage .

Table 2: Summary of Carcinogenic Studies Involving this compound

| Study Reference | Animal Model | Dose Administered | Tumor Incidence (%) | Key Findings |

|---|---|---|---|---|

| King (1988) | Female CD Rats | 12.3 μmol/rat | 86% (mammary tumors) | Significant increase in tumor incidence |

| Imaida et al. (1991) | Female CD Rats | Varies | 54% (adenocarcinoma) | Induction of multiple tumor types observed |

Metabolism and Biological Effects

Metabolic Pathways

Research indicates that this compound undergoes metabolic activation primarily through nitroreduction and ring oxidation pathways. These processes lead to the formation of reactive metabolites that can bind to DNA, contributing to its carcinogenic effects .

Comparative Metabolism Studies

Studies comparing the metabolism of this compound with its isomers (1- and 2-nitropyrene) reveal that this compound exhibits a higher binding affinity to DNA, which may explain its greater carcinogenicity .

Ecotoxicological Impact

Effects on Aquatic Organisms

Recent studies have assessed the ecotoxicological impact of this compound on aquatic life. Exposure to this compound has been linked to developmental abnormalities and increased mortality rates in amphibian larvae, indicating significant ecological risks associated with environmental contamination .

Table 3: Ecotoxicological Effects of this compound

| Organism | Exposure Concentration | Observed Effects |

|---|---|---|

| Leptodactylus chaquensis | Various (% PL) | High mortality, developmental abnormalities |

| Amphibian Larvae | Controlled Experiments | Increased DNA damage |

Wirkmechanismus

The mechanism of action of 4-nitropyrene involves its metabolic activation by cytochrome P450 enzymes in the liver. These enzymes convert this compound into reactive intermediates that can bind to DNA, leading to mutations and potentially causing cancer. The primary molecular targets are the DNA bases, where the reactive intermediates form adducts, disrupting the normal DNA structure and function .

Vergleich Mit ähnlichen Verbindungen

- 1-Nitropyrene

- 2-Nitropyrene

- 1,6-Dinitropyrene

- 1,8-Dinitropyrene

Comparison: 4-Nitropyrene is unique among its isomers due to its specific nitro group position, which influences its chemical reactivity and biological effects. Compared to 1-nitropyrene and 2-nitropyrene, this compound exhibits different metabolic pathways and forms distinct DNA adducts. The dinitropyrene compounds, such as 1,6-dinitropyrene and 1,8-dinitropyrene, have multiple nitro groups, leading to higher mutagenic and carcinogenic potential .

Biologische Aktivität

4-Nitropyrene (4-NP) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This article provides a detailed overview of the biological activity of this compound, including its metabolism, mutagenicity, carcinogenicity, and the formation of DNA adducts.

Metabolism of this compound

The metabolism of 4-NP primarily occurs through two pathways: nitroreduction and ring oxidation . These metabolic processes are facilitated by various cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4.

Key Findings on Metabolic Pathways

- Nitroreduction : This pathway converts 4-NP into 4-aminopyrene (4-AP) and other metabolites. Studies have shown that human hepatic microsomes catalyze this reaction, leading to the formation of DNA adducts in mammary glands, which is linked to its carcinogenic potential .

- Ring Oxidation : This process results in the formation of hydroxylated metabolites such as 9-hydroxy-4-nitropyrene and 10-hydroxy-4-nitropyrene. These metabolites can further undergo conjugation with glucuronic acid or sulfate .

Table 1: Major Metabolites of this compound

| Metabolite | Pathway | Description |

|---|---|---|

| 4-Aminopyrene (4-AP) | Nitroreduction | Primary metabolite linked to mutagenicity |

| 9-Hydroxy-4-nitropyrene | Ring oxidation | Hydroxylated derivative |

| 10-Hydroxy-4-nitropyrene | Ring oxidation | Hydroxylated derivative |

| 9,10-Epoxy-9,10-dihydro-4-nitropyrene | Ring oxidation | Reactive epoxide form |

Mutagenicity and Carcinogenicity

The mutagenic properties of 4-NP have been extensively studied, revealing its capability to induce mutations in various biological systems.

Case Studies on Mutagenicity

- Salmonella Assays : In studies using Salmonella typhimurium, 4-NP exhibited significant mutagenic activity, especially in the absence of an exogenous metabolic activation system. It was found to be approximately ten times more potent without metabolic activation .

- DNA Adduct Formation : Research has demonstrated that exposure to 4-NP leads to the formation of DNA adducts in human lung tumor cell lines and rat hepatocytes. The presence of these adducts is considered a critical factor in the compound's carcinogenicity .

Table 2: Summary of Mutagenicity Findings

| Study Type | Organism/Cell Line | Result |

|---|---|---|

| Ames Test | Salmonella typhimurium | Highly mutagenic without metabolic activation |

| DNA Adduct Analysis | Human lung cells | Significant adduct formation observed |

| In Vivo Studies | Rats | Induction of mammary tumors |

Carcinogenic Potential

The carcinogenic potential of 4-NP has been established through various animal studies. Notably:

- Rat Studies : Female CD rats injected with 4-NP developed mammary tumors at a statistically significant rate compared to controls, indicating a strong link between exposure and tumorigenesis .

- Mouse Studies : Intraperitoneal administration in newborn mice also resulted in tumor development, reinforcing the compound's carcinogenic profile .

Eigenschaften

IUPAC Name |

4-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISKIUIWPSPSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074844 | |

| Record name | 4-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange needles; [NTP] | |

| Record name | 4-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange needles from methyl carbonate/methanol, Slender orange needles | |

CAS No. |

57835-92-4 | |

| Record name | 4-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOT1408EDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Nitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190-192 °C, MP: 196.7 to 197.5 °C | |

| Record name | 4-Nitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary route of human exposure to 4-nitropyrene?

A1: Inhalation is the primary route of potential human exposure to this compound, as it is mainly found in airborne particulate matter. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H9NO2 and a molecular weight of 247.25 g/mol. []

Q3: What makes this compound a concern for human health?

A3: this compound is classified as reasonably anticipated to be a human carcinogen. [] Its carcinogenic potential stems from its metabolic activation within the body.

Q4: How is this compound metabolized in the body?

A4: this compound is metabolized through two main pathways: nitroreduction and ring oxidation. [, ] The balance between these pathways plays a crucial role in determining its carcinogenic potential.

Q5: What is the significance of nitroreduction in the metabolism of this compound?

A5: Nitroreduction is a crucial activation pathway for this compound. This pathway leads to the formation of DNA adducts, particularly in the mammary gland, a target organ for this compound-induced carcinogenesis. []

Q6: Which human enzymes are primarily involved in the metabolism of this compound?

A7: Studies using human liver microsomes suggest that cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative and reductive metabolism of this compound. []

Q7: What are the major DNA adducts formed from this compound metabolism?

A8: The primary DNA adducts formed are derived from the nitroreduction pathway. While their exact structures are not fully elucidated, they have been shown to be distinct from the synthetic standard N-(deoxyguanosin-8-yl)-4-aminopyrene. []

Q8: What types of cancers have been linked to this compound exposure in animal studies?

A9: Animal studies have shown that this compound induces mammary tumors, particularly in female rats. [, , ] It has also been shown to cause liver and lung tumors in mice. []

Q9: Does the position of the nitro group influence the carcinogenicity of nitropyrenes?

A10: Yes, the position of the nitro group significantly impacts the carcinogenicity of nitropyrenes. For example, this compound is a more potent mammary carcinogen than 1-nitropyrene in rats. []

Q10: How does the carcinogenicity of this compound compare to other nitrated PAHs?

A11: this compound is considered one of the most potent carcinogenic nitrated PAHs. In newborn mouse assays, it exhibited higher tumorigenicity than pyrene, 1-nitropyrene, and even the dinitropyrenes. []

Q11: Are there any known environmental factors influencing the formation of this compound?

A12: The presence of metallic oxides, commonly found in soil, can impact the formation of nitrated pyrenes, including this compound, under xenon lamp irradiation and in the presence of various nitrogen sources. []

Q12: How do diesel particulate filters (DPFs) affect the emission of this compound?

A13: While DPFs are effective in reducing the emission of many carcinogenic PAHs, they can also lead to the secondary formation of certain nitro-PAHs. Interestingly, the use of DPFs can decrease the emission of this compound. []

Q13: Is this compound found in higher concentrations in urban or suburban areas?

A14: While this compound is found in both urban and suburban environments, its concentration tends to be higher in urban areas with heavier traffic, suggesting a significant contribution from diesel exhaust. [, ]

Q14: What are the challenges in studying the environmental fate and impact of this compound?

A15: Studying this compound's environmental impact is challenging due to its low concentrations, complex mixtures with other pollutants, and the lack of standardized analytical methods. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.